1,3-Benzenedicarboxamide, N,N'-bis(2,4,6-tribromophenyl)-
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Overview
Description
1,3-Benzenedicarboxamide, N,N’-bis(2,4,6-tribromophenyl)- is a complex organic compound known for its unique chemical properties and applications
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Benzenedicarboxamide, N,N’-bis(2,4,6-tribromophenyl)- typically involves the reaction of 1,3-benzenedicarboxylic acid with 2,4,6-tribromoaniline under specific conditions. The process generally includes:
Esterification: The 1,3-benzenedicarboxylic acid is first esterified using an alcohol, such as methanol, in the presence of a catalyst like sulfuric acid.
Amidation: The esterified product is then reacted with 2,4,6-tribromoaniline in the presence of a dehydrating agent like thionyl chloride to form the desired amide compound.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of high-pressure reactors and advanced catalysts can further optimize the reaction conditions, ensuring a high-purity product.
Chemical Reactions Analysis
Types of Reactions
1,3-Benzenedicarboxamide, N,N’-bis(2,4,6-tribromophenyl)- undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents used.
Common Reagents and Conditions
Substitution: Reagents like sodium hydroxide or potassium carbonate can be used in substitution reactions.
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide are commonly employed.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used to reduce the compound.
Major Products
Scientific Research Applications
1,3-Benzenedicarboxamide, N,N’-bis(2,4,6-tribromophenyl)- has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential use in biochemical assays and as a probe for studying biological systems.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of advanced materials, including polymers and coatings, due to its stability and reactivity.
Mechanism of Action
The mechanism by which 1,3-Benzenedicarboxamide, N,N’-bis(2,4,6-tribromophenyl)- exerts its effects involves interactions with specific molecular targets. The bromine atoms play a crucial role in these interactions, facilitating binding to proteins and other biomolecules. This binding can modulate various biochemical pathways, leading to the observed effects.
Comparison with Similar Compounds
Similar Compounds
- 1,3-Benzenedicarboxamide, N,N’-bis(2,2,6,6-tetramethyl-4-piperidinyl)
- 1,3-Benzenedicarboxamide, 5-amino-N1,N3-bis(2,3-dihydroxypropyl)-2,4,6-triiodo-
Uniqueness
1,3-Benzenedicarboxamide, N,N’-bis(2,4,6-tribromophenyl)- is unique due to the presence of multiple bromine atoms, which confer distinct reactivity and stability. This makes it particularly valuable in applications requiring high reactivity and specific binding properties.
Properties
CAS No. |
62814-69-1 |
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Molecular Formula |
C20H10Br6N2O2 |
Molecular Weight |
789.7 g/mol |
IUPAC Name |
1-N,3-N-bis(2,4,6-tribromophenyl)benzene-1,3-dicarboxamide |
InChI |
InChI=1S/C20H10Br6N2O2/c21-11-5-13(23)17(14(24)6-11)27-19(29)9-2-1-3-10(4-9)20(30)28-18-15(25)7-12(22)8-16(18)26/h1-8H,(H,27,29)(H,28,30) |
InChI Key |
LWRRTIVARAXXDU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)C(=O)NC2=C(C=C(C=C2Br)Br)Br)C(=O)NC3=C(C=C(C=C3Br)Br)Br |
Origin of Product |
United States |
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